methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate is an organic compound with a complex structure that includes multiple methoxy groups and a benzoxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzoxepine ring through a cyclization reaction, followed by the introduction of methoxy groups via methylation reactions. The final step often involves the esterification of the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate: shares structural similarities with other methoxy-substituted benzoxepine derivatives.
4,5-Dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoic acid: is another related compound with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate is a synthetic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoxepine core with methoxy and amido functional groups that are believed to contribute to its biological activity. The presence of these groups may enhance the compound's ability to interact with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease pathways.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to therapeutic effects.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .
Biological Activity Data
Research has indicated several biological activities associated with related compounds in the benzoxepine class, which may provide insights into the potential effects of this compound:
Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of NO and cytokines in RAW264.7 cells | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Antiviral | Inhibition of HBV replication |
Case Studies and Research Findings
- Anti-inflammatory Potential : A study on similar compounds demonstrated significant anti-inflammatory effects by reducing the levels of nitric oxide (NO) and pro-inflammatory cytokines in cell models . This suggests that this compound may exhibit comparable effects.
- Anticancer Activity : Research on benzoxepine derivatives has shown promising results in inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have been noted for their ability to trigger programmed cell death through modulation of apoptotic pathways .
- Antiviral Effects : Another study focused on benzamide derivatives revealed their potential as antiviral agents against Hepatitis B virus (HBV). These derivatives increased intracellular levels of APOBEC3G, which is known to inhibit HBV replication . This mechanism could be relevant for understanding the antiviral potential of this compound.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-26-15-5-6-18-14(10-15)9-13(7-8-30-18)21(24)23-17-12-20(28-3)19(27-2)11-16(17)22(25)29-4/h5-12H,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPYMISMVPOHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.